molecular formula C7H12ClNO2 B6604439 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2708281-10-9

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No. B6604439
CAS RN: 2708281-10-9
M. Wt: 177.63 g/mol
InChI Key: UIVICKXHTSWQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (4-ABCH) is an organic compound that has been widely used in scientific research. It is a cyclic amine that is highly soluble in water and is used in various laboratory experiments. 4-ABCH has been used in a variety of applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.

Scientific Research Applications

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including amino acids, peptides, and peptidomimetics. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cellular processes. Furthermore, 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been used to investigate the mechanism of action of various drugs and to study the structure-activity relationships of drug molecules.

Mechanism of Action

The mechanism of action of 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is not fully understood. However, it is thought to act as an inhibitor of enzymes, as well as modulate cellular processes. It has been shown to interact with various proteins in the cell, such as ion channels, enzymes, and receptors. Furthermore, it has been shown to modulate the activity of various enzymes and to affect the activity of various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cholesterol esterase and lipoprotein lipase. Furthermore, it has been shown to modulate the activity of various cellular processes, such as cell growth and differentiation. In addition, 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with. Furthermore, it is relatively inexpensive, making it a cost-effective option for research. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

The potential future directions for 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride are numerous. It could be further studied to better understand its mechanism of action and biochemical and physiological effects. Furthermore, it could be used in the synthesis of various organic compounds, such as peptides and peptidomimetics. In addition, it could be used in the development of new drugs and drug delivery systems. Finally, it could be used to study the structure-activity relationships of drug molecules.

Synthesis Methods

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be synthesized by the reaction of 4-aminobicyclo[2.1.1]hexane (4-ABH) with 1-chloro-2-chloromethylpropane in the presence of an acid catalyst. The reaction proceeds in two steps: the formation of the intermediate 4-chlorobicyclo[2.1.1]hexane-1-carboxylic acid and the subsequent hydrolysis of the intermediate to form 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. The reaction is typically conducted at room temperature and can be completed in a few hours.

properties

IUPAC Name

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-7-2-1-6(3-7,4-7)5(9)10;/h1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVICKXHTSWQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.